

Spectral Data Analysis of N-(3-chlorophenyl)maleimide: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

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This technical guide provides a comprehensive overview of the spectral data for N-(3-chlorophenyl)maleimide, a compound of interest in various fields of chemical and pharmaceutical research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for N-(3-chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for N-(3-chlorophenyl)maleimide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.42 - 7.30	m	Ar-H	
7.20	s	Ar-H	
6.86	s	-CH=CH-	

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS) Spectrometer Frequency: 500 MHz

Table 2: ^{13}C NMR Spectral Data for N-(3-chlorophenyl)maleimide

Chemical Shift (δ) ppm	Assignment
169.2	C=O
135.0	Ar-C
134.4	-CH=CH-
132.6	Ar-C
130.3	Ar-CH
129.1	Ar-CH
126.5	Ar-CH
124.5	Ar-CH

Solvent: Chloroform-d (CDCl_3) Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for N-(3-chlorophenyl)maleimide

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic and vinyl)
~1710	Strong	C=O stretch (imide)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1380	Strong	C-N stretch
~880	Strong	C-H bend (out-of-plane)
~780	Strong	C-Cl stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-chlorophenyl)maleimide

m/z	Relative Intensity (%)	Assignment
207/209	100/33	[M] ⁺ (Molecular ion)
179/181	[M-CO] ⁺	
151/153	[M-2CO] ⁺	
111	[C ₆ H ₄ Cl] ⁺	
75	[C ₆ H ₃] ⁺	

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of N-(3-chlorophenyl)maleimide (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.^[1] The sample was placed in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum and enhance the signal of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

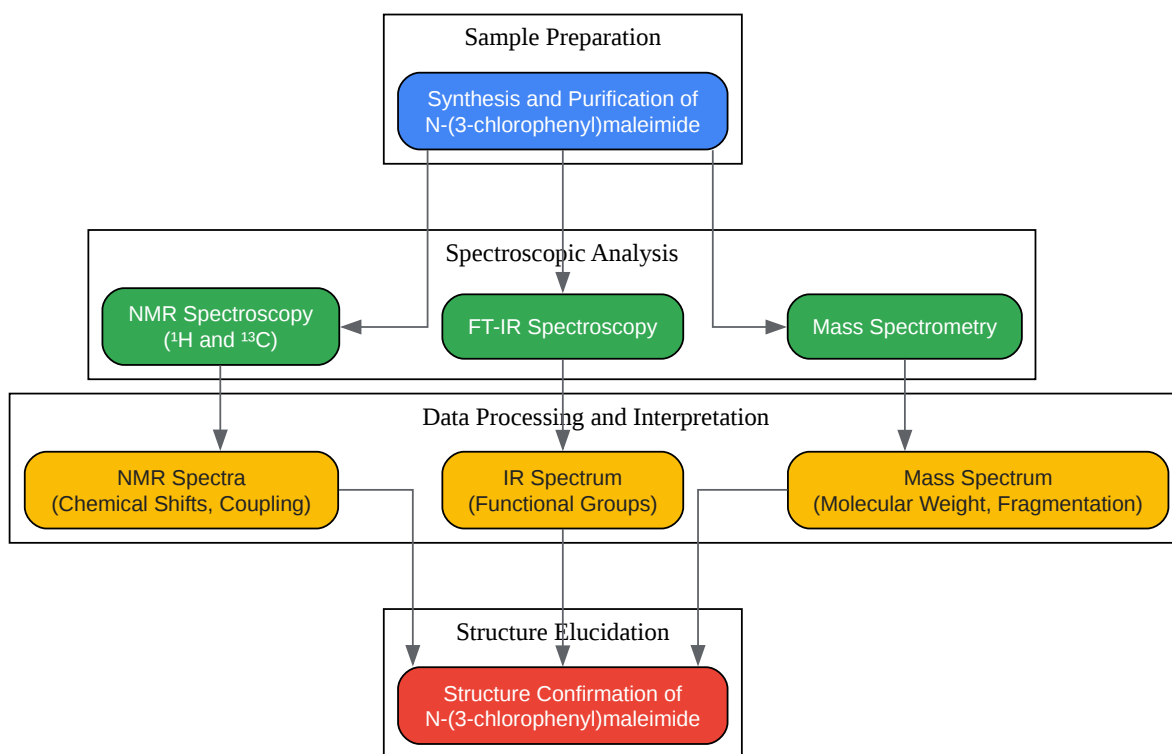
The FT-IR spectrum was obtained using the KBr pellet method. A small amount of N-(3-chlorophenyl)maleimide (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using a mass spectrometer equipped with an electron ionization (EI) source.^{[2][3]} A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.^{[2][3]}

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like N-(3-chlorophenyl)maleimide.



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Spectral analysis workflow for N-(3-chlorophenyl)maleimide.

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- To cite this document: BenchChem. [Spectral Data Analysis of N-(3-chlorophenyl)maleimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073901#spectral-data-for-n-3-chlorophenyl-maleimide-nmr-ir-ms]

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